Brevinin-2 Exhibits 8.5-Fold Higher Potency Against Gram-Negative E. coli Than Brevinin-1 While Retaining Equivalent Anti-Staphylococcal Activity
In a direct comparative study, brevinin-2 displayed a minimum inhibitory concentration (MIC) of 4 µg/mL against Escherichia coli, compared to 34 µg/mL for brevinin-1—an 8.5-fold potency advantage [1]. Against Staphylococcus aureus, both peptides showed identical MIC values of 8 µg/mL, indicating that brevinin-2 specifically enhances Gram-negative targeting without compromising Gram-positive coverage [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against E. coli and S. aureus |
|---|---|
| Target Compound Data | E. coli MIC = 4 µg/mL; S. aureus MIC = 8 µg/mL |
| Comparator Or Baseline | Brevinin-1: E. coli MIC = 34 µg/mL; S. aureus MIC = 8 µg/mL |
| Quantified Difference | 8.5-fold greater potency against E. coli for brevinin-2; equivalent potency against S. aureus (MIC ratio E. coli/S. aureus: 0.5 vs. 4.25 for brevinin-1) |
| Conditions | Standard broth microdilution assay; bacterial strains: Staphylococcus aureus and Escherichia coli; as reported in Morikawa et al. 1992 [1]. |
Why This Matters
This differential Gram-selectivity makes brevinin-2 the preferred choice over brevinin-1 for applications targeting Gram-negative pathogens such as Enterobacteriaceae, while maintaining anti-staphylococcal activity for polymicrobial infection models.
- [1] Morikawa N, Hagiwara K, Nakajima T. Brevinin-1 and -2, unique antimicrobial peptides from the skin of the frog, Rana brevipoda porsa. Biochem Biophys Res Commun. 1992;189(1):184-90. PMID: 1449472. View Source
